

T-2307: A Technical Guide to its Development and Mechanism of Action

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Compound of Interest

Compound Name: T-2307

Cat. No.: B1509299

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique mechanism of action that distinguishes it from existing classes of antifungals. This technical guide provides a comprehensive overview of the development history, timeline, and detailed mechanism of action of **T-2307**. It includes a compilation of preclinical in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While the compound has undergone Phase I clinical trials, detailed results from these studies are not publicly available. This document aims to serve as a critical resource for researchers and professionals in the field of antifungal drug development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. **T-2307** is an investigational antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically important species of *Candida*, *Cryptococcus*, and *Aspergillus*.^{[1][2]} Its distinct mechanism, which involves the targeted disruption of fungal mitochondrial function, offers a promising avenue for treating infections that are refractory to current therapies.^{[3][4]} This guide details the developmental journey and the core scientific principles underlying **T-2307**'s antifungal activity.

Development History and Timeline

The development of **T-2307** has been marked by a transition between pharmaceutical companies, reflecting the dynamic nature of drug development.

- **Early Development (Pre-2007 - 2019):** **T-2307** was originally synthesized and developed by the Japanese pharmaceutical company FUJIFILM Toyama Chemical Co., Ltd.[5] The initial research and preclinical studies were conducted during this period, with some of the earliest public presentations of the compound's activity occurring around 2007.[3] These studies established its broad-spectrum antifungal activity and its novel mechanism of action targeting fungal mitochondria.[3][6] FUJIFILM Toyama Chemical successfully advanced **T-2307** through multiple preclinical studies and completed three Phase I clinical trials, which reportedly demonstrated that the drug was well-tolerated in humans at anticipated therapeutic doses.[7] However, the specific results of these trials have not been made publicly available.[1][8]
- **Acquisition by Appili Therapeutics (2019 - 2022):** In November 2019, Appili Therapeutics Inc., a Canadian biopharmaceutical company, acquired the exclusive worldwide rights (excluding Japan) to develop and commercialize **T-2307**, renaming it ATI-2307.[9][7] Appili's strategy was to focus on developing ATI-2307 for the treatment of cryptococcal meningitis and invasive candidiasis.[8] The company initiated activities to support a Phase II clinical trial.[7]
- **Discontinuation and Return of Rights (2022):** In a strategic reprioritization of its portfolio, Appili Therapeutics announced in November 2022 that it would discontinue the development of ATI-2307 and return the rights to FUJIFILM Toyama Chemical.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **T-2307**.

Table 1: In Vitro Activity of T-2307 against Various Fungal Pathogens

Fungal Species	MIC Range (µg/mL)	Reference(s)
Candida species	0.00025 - 0.0078	[2]
Cryptococcus neoformans	0.0039 - 0.0625	[2]
Aspergillus species	0.0156 - 4	[1] [2]
Fluconazole-Resistant C. albicans	0.0005 - 0.001	[2]
Echinocandin-Resistant C. glabrata	Maintained potent activity	[11]
Cryptococcus gattii	0.0078 - 0.0625	[12]

Table 2: In Vivo Efficacy of T-2307 in Murine Models of Fungal Infections

Infection Model	Fungal Species	Efficacy Endpoint	T-2307 Dose	Results	Reference(s)
Disseminated Candidiasis	C. albicans	50% Effective Dose (ED ₅₀)	0.00755 mg/kg	Significantly more active than micafungin and amphotericin B	[2]
Disseminated Cryptococcosis	C. neoformans	50% Effective Dose (ED ₅₀)	0.117 mg/kg	More active than amphotericin B	[2]
Disseminated Aspergillosis	Aspergillus fumigatus	50% Effective Dose (ED ₅₀)	0.391 mg/kg	Comparable to micafungin and amphotericin B	[2]
Invasive Candidiasis	Echinocandin-Resistant C. glabrata	Fungal Burden in Kidneys	0.75, 1.5, 3, or 6 mg/kg/day	Significant reduction in fungal burden compared to control	[11]
Pulmonary Cryptococcosis	C. gattii	Fungal Burden in Lungs and Brain	2 mg/kg/day	Significantly reduced viable counts	[1]

Table 3: In Vivo Efficacy of ATI-2307 in a Rabbit Model of Cryptococcal Meningoencephalitis

Treatment Group	Dosing Regimen	Key Findings	Reference(s)
ATI-2307 (1, 2, or 3 mg/kg)	Daily subcutaneous injection	Reduced yeast burden in cerebrospinal fluid (CSF) and brain tissue compared to controls.	[13] [14]
ATI-2307 (1 mg/kg) + Fluconazole (80 mg/kg)	Daily subcutaneous (ATI-2307) and oral (Fluconazole)	Reduced CSF fungal burden below the limit of detection.	[13] [14]
ATI-2307 (2 mg/kg)	3 daily doses	A large reduction in fungal burden was sustained for one week after cessation of dosing.	[13] [14]

Mechanism of Action

T-2307 exerts its antifungal effect through a multi-step process that ultimately leads to the collapse of fungal mitochondrial function and subsequent cell death.

Fungal-Specific Uptake

T-2307 is actively transported into fungal cells via a high-affinity spermine and spermidine carrier system that is regulated by the protein Agp2.[\[15\]](#) This transport mechanism is not prominent in mammalian cells, which contributes to the selective toxicity of **T-2307** for fungi.[\[9\]](#)

Disruption of Mitochondrial Membrane Potential

Once inside the fungal cell, **T-2307** targets the mitochondria. It has been demonstrated to cause a rapid collapse of the mitochondrial membrane potential ($\Delta\Psi_m$).[\[3\]](#)[\[4\]](#) This disruption is a critical event, as the mitochondrial membrane potential is essential for ATP synthesis and other vital mitochondrial functions.

Inhibition of the Electron Transport Chain

The collapse of the mitochondrial membrane potential is a consequence of **T-2307**'s inhibitory effect on the mitochondrial respiratory chain. Specifically, **T-2307** has been shown to inhibit complexes III and IV of the electron transport chain.^{[4][15]} This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping and a subsequent drop in the membrane potential.

Depletion of Cellular ATP

The inhibition of the electron transport chain and the collapse of the mitochondrial membrane potential directly impact the production of ATP, the primary energy currency of the cell. Studies have shown that treatment with **T-2307** leads to a significant decrease in intracellular ATP levels in fungal cells.^{[4][15]} This energy depletion ultimately results in the cessation of cellular growth and viability.

Experimental Protocols

In Vitro Susceptibility Testing

- **Method:** Broth microdilution testing is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- **Media:** RPMI 1640 medium buffered with MOPS is commonly used.
- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum is prepared in sterile saline or water and adjusted to a final concentration of approximately 0.5×10^3 to 2.5×10^3 CFU/mL.
- **Drug Preparation:** **T-2307** is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in the test medium.
- **Incubation:** Microtiter plates are incubated at 35°C for 24-48 hours.
- **Endpoint Determination:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of **T-2307** that causes a significant inhibition of growth compared to the drug-free control.

Murine Model of Disseminated Candidiasis

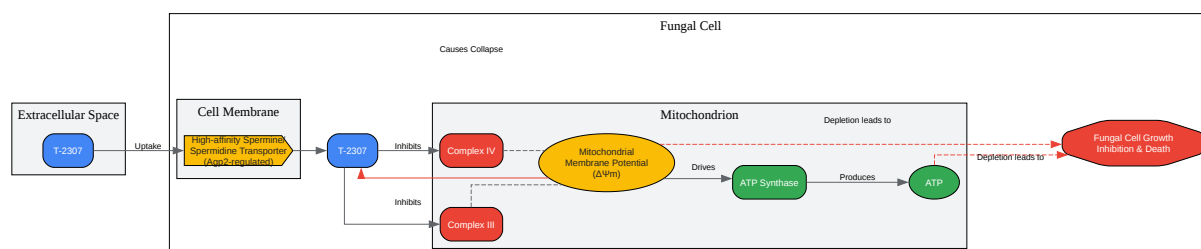
- **Animal Model:** Immunocompromised mice (e.g., neutropenic ICR mice) are commonly used. Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.
- **Inoculum Preparation:** *Candida* species are grown in a suitable broth, washed, and resuspended in sterile saline. The inoculum is adjusted to a specific concentration (e.g., 1×10^6 CFU/mL).
- **Infection:** Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum.
- **Treatment:** **T-2307** is administered, typically via subcutaneous injection, at various doses starting at a specified time post-infection (e.g., 24 hours). A vehicle control group is included.
- **Endpoint Assessment:** The primary endpoint is often the fungal burden in target organs, such as the kidneys. At a predetermined time point (e.g., day 8 post-infection), mice are euthanized, and the kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

Mitochondrial Membrane Potential Assay

- **Principle:** This assay utilizes a fluorescent dye, such as MitoTracker Red CMXRos, that accumulates in mitochondria in a membrane potential-dependent manner. A loss of mitochondrial membrane potential results in a decrease in fluorescence intensity.
- **Cell Preparation:** Fungal cells are grown to the mid-logarithmic phase in a suitable medium.
- **Treatment:** Cells are incubated with varying concentrations of **T-2307** for a specified period. A known mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenylhydrazone), is used as a positive control.
- **Staining:** The cells are then incubated with the fluorescent dye (e.g., MitoTracker Red CMXRos) in the dark.
- **Analysis:** The fluorescence of individual cells is quantified using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in **T-2307**-treated cells compared to untreated controls indicates a collapse of the mitochondrial membrane potential.

Visualizations

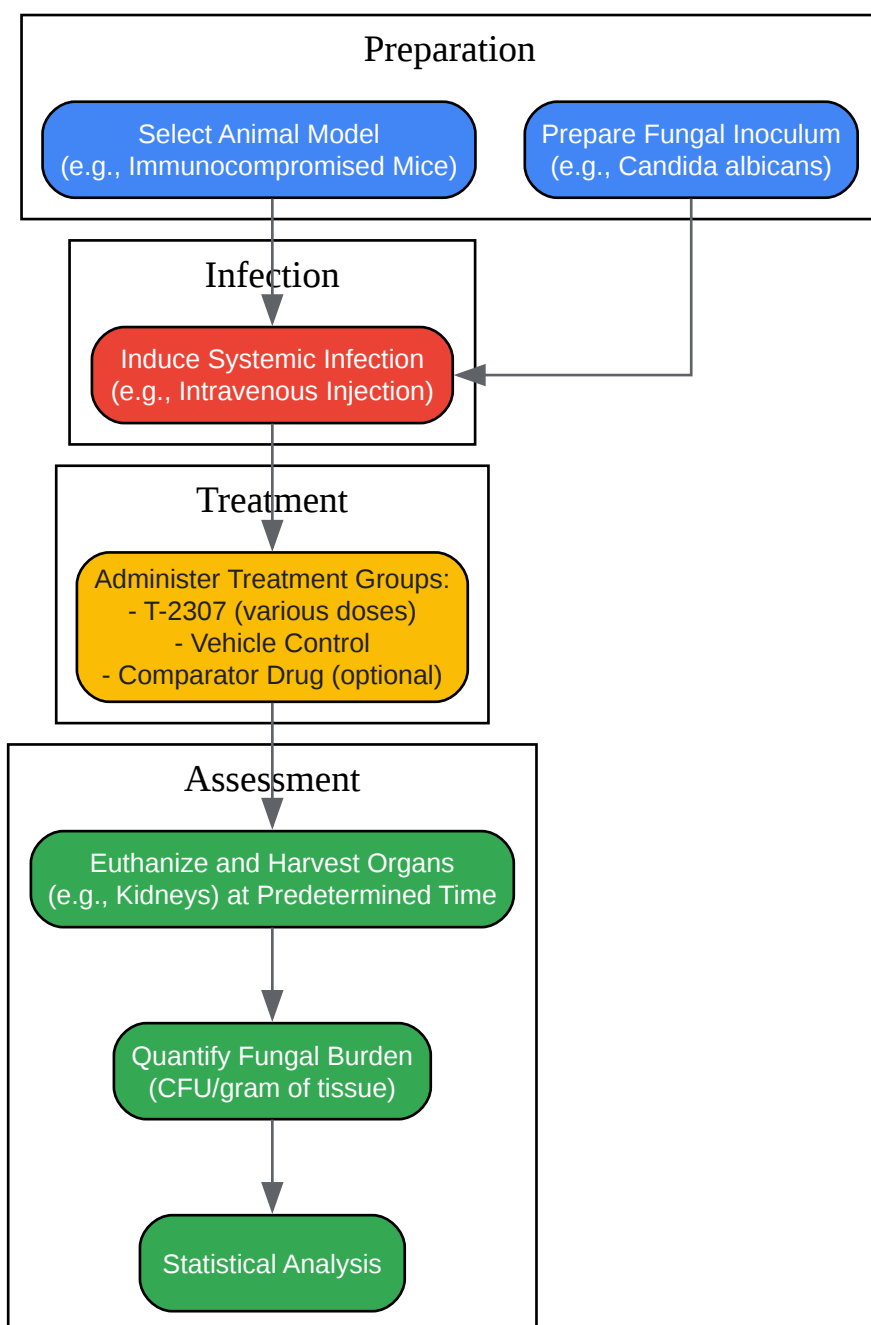
Signaling Pathway of T-2307 in Fungal Cells



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Caption: Mechanism of action of **T-2307** in fungal cells.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Generalized workflow for in vivo efficacy testing of **T-2307**.

Conclusion

T-2307 is a promising investigational antifungal agent with a well-defined and novel mechanism of action that targets fungal mitochondrial function. Its potent in vitro and in vivo activity against

a wide range of fungal pathogens, including drug-resistant strains, underscores its potential clinical utility. While the development of **T-2307** has been paused and its rights returned to FUJIFILM Toyama Chemical, the extensive preclinical data available provide a strong foundation for its potential future development. Further disclosure of the completed Phase I clinical trial data would be invaluable in fully assessing the therapeutic potential of this unique antifungal compound. The information compiled in this technical guide serves as a comprehensive resource for the scientific and drug development communities, highlighting both the achievements in the development of **T-2307** and the remaining knowledge gaps.

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